Fosigotifator

Description

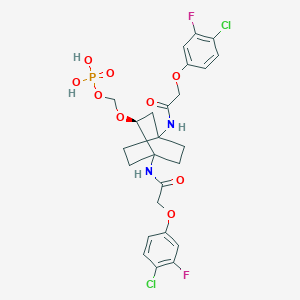

Structure

3D Structure

Properties

CAS No. |

2415715-84-1 |

|---|---|

Molecular Formula |

C25H27Cl2F2N2O9P |

Molecular Weight |

639.4 g/mol |

IUPAC Name |

[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate |

InChI |

InChI=1S/C25H27Cl2F2N2O9P/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36)/t21-,24?,25?/m0/s1 |

InChI Key |

IURMHIZNAHLQRX-ANYOXOOPSA-N |

Isomeric SMILES |

C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |

Canonical SMILES |

C1CC2(CCC1(CC2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Fosigotifator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosigotifator (ABBV-CLS-7262) is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a potent activator of the eukaryotic translation initiation factor 2B (eIF2B). As a key regulator of the Integrated Stress Response (ISR), eIF2B represents a critical therapeutic target for a range of pathologies characterized by chronic cellular stress, including certain neurodegenerative diseases. This compound is a prodrug that, upon conversion to its active metabolite, enhances the catalytic activity of eIF2B, thereby mitigating the detrimental effects of a persistently activated ISR. This document provides a detailed technical overview of the mechanism of action of this compound, including its molecular target, the signaling pathway it modulates, and a summary of its pharmacological effects.

Molecular Target: Eukaryotic Initiation Factor 2B (eIF2B)

The primary molecular target of this compound's active metabolite is the eukaryotic translation initiation factor 2B (eIF2B). eIF2B is a large, heteropentameric guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2). The active, GTP-bound form of eIF2 is essential for the initiation of protein synthesis.

Mutations in the genes encoding the subunits of eIF2B can lead to a rare, progressive leukoencephalopathy known as Vanishing White Matter (VWM) disease, highlighting the critical role of this protein in nervous system function and homeostasis.

The Integrated Stress Response (ISR) and the Role of eIF2B

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B. This inhibition leads to a global reduction in protein synthesis, conserving cellular resources to manage the stress. However, this also allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is a protective mechanism, chronic activation can be maladaptive and contribute to cellular dysfunction and death, a feature implicated in several neurodegenerative diseases.

Mechanism of Action of this compound

This compound, through its active metabolite, acts as a molecular stabilizer of the eIF2B complex. It binds to a pocket at the interface of the eIF2B subunits, promoting and stabilizing the active, decameric conformation of the enzyme. This stabilization enhances the intrinsic GEF activity of eIF2B and, crucially, makes it less susceptible to inhibition by p-eIF2α.

By activating eIF2B, this compound's active metabolite effectively counteracts the downstream consequences of eIF2α phosphorylation, leading to a restoration of global protein synthesis and an attenuation of the ISR. This mechanism is particularly relevant in diseases where chronic ISR activation is a key pathological feature.

Signaling Pathway

The following diagram illustrates the Integrated Stress Response pathway and the point of intervention for this compound's active metabolite.

Caption: The Integrated Stress Response (ISR) and this compound's Mechanism.

Preclinical and Clinical Evidence

Quantitative Data

Currently, specific quantitative data such as EC50, IC50, or Ki values for this compound or its active metabolite from peer-reviewed publications are not publicly available. The primary source for such data is likely to be within the company's internal documentation and patent filings.

Summary of Preclinical and Phase 1 Clinical Findings

While specific quantitative data is limited in the public domain, preclinical studies and a Phase 1 clinical trial have provided qualitative evidence for the mechanism of action of this compound.

| Finding | Model System | Description | Reference |

| Rescue of Motor Deficits | Mouse model of Vanishing White Matter (VWM) disease | An eIF2B activator corrected coordination and movement problems.[1][2] | Calico Life Sciences Press Release, 2024 |

| Modulation of ISR Gene Expression | Mouse model of VWM disease | Treatment with an eIF2B activator resulted in changes in the expression of genes associated with the Integrated Stress Response. | Calico Life Sciences Press Release, 2024 |

| Reduction of Neurofilament Light Chain (NfL) | Mouse model of VWM disease | A significant reduction in NfL, a biomarker of neurodegeneration, was observed following treatment. | Calico Life Sciences Press Release, 2024 |

| Increased eIF2B Activity and ISR Suppression | Phase 1 study in healthy volunteers | ABBV-CLS-7262 was well-tolerated and demonstrated increased eIF2B enzyme activity and suppression of the ISR in blood cells. | Neurology Journal Publication, 2024 |

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are proprietary. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay is designed to measure the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of exchange in the presence of the test compound indicates activation of eIF2B.[3][4][5]

Workflow Diagram:

References

- 1. This compound Selected for FDA START Pilot Program [synapse.patsnap.com]

- 2. calicolabs.com [calicolabs.com]

- 3. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence Intensity-Based eIF2B’s Guanine Nucleotide-Exchange Factor Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Fosigotifator (ABBV-CLS-7262): A Technical Overview of an eIF2B Activator for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosigotifator (also known as ABBV-CLS-7262) is an investigational small molecule being developed by Calico Life Sciences in collaboration with AbbVie. It functions as a potent activator of the eukaryotic initiation factor 2B (eIF2B), a critical enzyme complex that governs the rate of protein synthesis. This compound's primary mechanism of action is the attenuation of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of several age-related and neurodegenerative diseases. This document provides a comprehensive technical overview of the structural and functional properties of this compound, summarizing its mechanism of action, the relevant signaling pathway, and available clinical trial data. Methodologies for key cited experiments are detailed to the extent publicly available.

Introduction: The Integrated Stress Response (ISR) in Disease

The Integrated Stress Response (ISR) is a fundamental cellular signaling network that allows cells to adapt to various environmental and internal stressors, such as nutrient deprivation, viral infection, oxidative stress, and the accumulation of misfolded proteins. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation converts eIF2 from a substrate to an inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B. This inhibition leads to a global reduction in protein synthesis, conserving resources while paradoxically promoting the translation of specific stress-response mRNAs, such as that of the transcription factor ATF4.

While acute activation of the ISR is a protective, adaptive mechanism, chronic ISR activation is increasingly recognized as a key pathological driver in a range of diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). In ALS, the aggregation of proteins like TDP-43 is thought to induce nerve cell stress, leading to chronic ISR activation, which in turn impairs normal protein production and contributes to neuronal dysfunction and death.

This compound is designed to counteract this pathological state by directly activating eIF2B, thereby restoring protein synthesis even in the presence of stress-induced eIF2α phosphorylation. By attenuating the ISR, this compound aims to restore cellular homeostasis and slow the progression of diseases like ALS.

Mechanism of Action: eIF2B Activation

This compound is a small molecule activator of eIF2B. The primary biochemical function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 complex, a step that is essential for the initiation of mRNA translation. In stress conditions, phosphorylated eIF2α binds tightly to eIF2B, acting as a competitive inhibitor and shutting down its GEF activity. This compound is hypothesized to bind to the eIF2B complex, promoting a conformational change that enhances its catalytic activity and/or reduces its inhibition by phosphorylated eIF2α. This action restores the pool of active, GTP-bound eIF2, thereby alleviating the translational repression characteristic of chronic ISR activation.

Signaling Pathway Diagram

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the proposed mechanism of action for this compound.

Early research findings on Fosigotifator